KRP-109
Description
KRP-109 is a small-molecule neutrophil elastase (NE) inhibitor developed for treating inflammatory lung diseases, particularly cystic fibrosis (CF) and severe bacterial pneumonia. NE, a serine protease released by neutrophils, contributes to tissue damage and mucus degradation in chronic inflammation. This compound inhibits NE activity, aiming to restore the protease/antiprotease balance and mitigate lung injury .
Preclinical studies demonstrate its efficacy in murine models. For example, in CF, this compound reduced mucin degradation, addressing the pathological mucus accumulation characteristic of CF airways . In a severe pneumococcal pneumonia model, this compound (30–50 mg/kg, administered intraperitoneally every 8 hours) improved survival rates (70–80% vs. 20% in controls) and reduced lung inflammation without altering bacterial clearance .
This compound’s physicochemical properties include a molecular weight of 510.21 g/mol (CAS 1275996-50-3) and stability in solid form at -20°C or 4°C. For in vivo use, it requires formulation in solvents like DMSO, PEG300, or corn oil to enhance solubility .
Properties
CAS No. |
1275996-50-3 |
|---|---|
Molecular Formula |
C26H30N4O7 |
Molecular Weight |
510.54 |
IUPAC Name |
2-[2-(3-Dimethylamino-pyrrolidin-1-yl)-pyridin-3-yl]-5-ethyl-7-methoxy-benzo[d][1,3]oxazin-4-one Maleate |
InChI |
InChI=1S/C22H26N4O3.C4H4O4/c1-5-14-11-16(28-4)12-18-19(14)22(27)29-21(24-18)17-7-6-9-23-20(17)26-10-8-15(13-26)25(2)3;5-3(6)1-2-4(7)8/h6-7,9,11-12,15H,5,8,10,13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
YLFBWXUNSRKFNI-BTJKTKAUSA-N |
SMILES |
O=C1C2=C(CC)C=C(OC)C=C2N=C(C3=CC=CN=C3N4CC(N(C)C)CC4)O1.O=C(O)/C=C\C(O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KRP-109; KRP 109; KRP109; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare KRP-109 with other NE inhibitors in development or clinical use:
Key Comparative Insights:
Efficacy in Infection Models :
- This compound and sivelestat both improved survival in murine pneumonia models, but sivelestat additionally reduced bacterial dissemination . This compound’s lack of bactericidal effects suggests it may require combination therapies for severe infections .
- In contrast, POL6014 reduced NE activity in CF sputum by >50% at 10 mg doses, demonstrating potent target engagement .
Clinical Translation Challenges: AZD9668 failed to meet endpoints in CF trials despite reducing elastin degradation biomarkers, highlighting the complexity of linking biochemical efficacy to clinical outcomes .
Mechanistic Differentiation: Dociparstat’s dual mechanism (NE inhibition + anticoagulation) positions it uniquely for conditions like acute myeloid leukemia (AML), whereas this compound’s specificity may limit off-target risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
